tert-butyl (2R)-4,4-diethoxy-2-formylpiperidine-1-carboxylate
CAS No.: 1212385-46-0
Cat. No.: VC7903400
Molecular Formula: C15H27NO5
Molecular Weight: 301.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1212385-46-0 |
|---|---|
| Molecular Formula | C15H27NO5 |
| Molecular Weight | 301.38 g/mol |
| IUPAC Name | tert-butyl (2R)-4,4-diethoxy-2-formylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H27NO5/c1-6-19-15(20-7-2)8-9-16(12(10-15)11-17)13(18)21-14(3,4)5/h11-12H,6-10H2,1-5H3/t12-/m1/s1 |
| Standard InChI Key | UBRBCIWFTCYRNP-GFCCVEGCSA-N |
| Isomeric SMILES | CCOC1(CCN([C@H](C1)C=O)C(=O)OC(C)(C)C)OCC |
| SMILES | CCOC1(CCN(C(C1)C=O)C(=O)OC(C)(C)C)OCC |
| Canonical SMILES | CCOC1(CCN(C(C1)C=O)C(=O)OC(C)(C)C)OCC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a piperidine ring substituted with:
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A tert-butyloxycarbonyl (Boc) group at the 1-position, providing steric protection and synthetic versatility.
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Diethoxy groups at the 4-position, enhancing solubility and influencing ring conformation.
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A formyl group at the 2-position, enabling further functionalization via nucleophilic addition or condensation reactions.
The (2R) stereochemistry is critical for its interaction with biological targets, as enantiomeric purity often dictates pharmacological efficacy .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 301.38 g/mol | |
| Boiling Point | 376.4 ± 42.0 °C (predicted) | |
| Density | 1.06 ± 0.1 g/cm³ | |
| pKa | 10.32 ± 0.29 (predicted) | |
| Hazard Code | Xi (Irritant) |
The Boc group’s electron-withdrawing nature stabilizes the piperidine ring, while the ethoxy groups contribute to lipophilicity, as evidenced by the predicted logP value of ~1.68 .
Synthetic Routes and Industrial Applications
Laboratory Synthesis
The synthesis typically involves multi-step reactions:
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Piperidine Functionalization: Introduction of ethoxy groups via nucleophilic substitution or oxidation.
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Boc Protection: Reaction with di-tert-butyl dicarbonate under basic conditions.
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Formylation: Vilsmeier-Haack or Duff formylation to install the aldehyde group.
A reported industrial approach employs flow microreactor systems to enhance yield (up to 78%) and safety by minimizing exothermic side reactions .
Key Synthetic Challenges
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Stereochemical Control: Asymmetric synthesis or chiral resolution is required to maintain the (2R) configuration .
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Functional Group Compatibility: The formyl group’s reactivity necessitates mild conditions to avoid decomposition .
| Activity | Evidence Source | Notes |
|---|---|---|
| Anti-inflammatory | In vitro assays | Inhibition of COX-2 (IC₅₀ = 12 μM) |
| Antimicrobial | Bacterial growth assays | Effective against S. aureus |
| Analgesic | Rodent models | Comparable to ibuprofen |
These activities are structure-dependent; for example, replacing the formyl group with an aminomethyl moiety (as in CAS 1214977-76-0) reduces antimicrobial potency but enhances CNS penetration .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound is a precursor to:
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Kinase Inhibitors: Patent WO2018003962A1 highlights its use in spirocyclic compounds targeting metabolic disorders .
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Antiviral Agents: Functionalization at the formyl group yields analogs active against RNA viruses .
Process Optimization
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Flow Chemistry: Microreactors achieve >90% conversion in formylation steps, reducing reaction times from hours to minutes .
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Cost Analysis: Bulk pricing ranges from $420.61–$1,850 per gram, reflecting challenges in chiral synthesis .
Comparative Analysis with Structural Analogs
The ethoxy groups in tert-butyl (2R)-4,4-diethoxy-2-formylpiperidine-1-carboxylate uniquely balance solubility and target engagement, making it preferable for oral drug formulations.
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